![molecular formula C11H7NO4S B2435888 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid CAS No. 248249-55-0](/img/structure/B2435888.png)
2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
The compound “2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including a benzodioxole, a thiazole, and a carboxylic acid group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole, the thiazole is a heterocyclic compound containing sulfur and nitrogen, and the carboxylic acid group contains a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of aromatic rings (benzodioxole and thiazole) would contribute to the compound’s stability. The carboxylic acid group could form hydrogen bonds with other molecules, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzodioxole might undergo electrophilic aromatic substitution reactions, the thiazole might participate in reactions with electrophiles or nucleophiles, and the carboxylic acid could react with bases or be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications
Organic Synthesis and Derivatives
- Synthesis of 1,2,3-Triazole-4-carboxylic Acid Derivatives: Using a reaction with 2-azido-1,3-thiazoles, including derivatives of 1,3-benzodioxol-5-yl, to produce various triazole-4-carboxylic acid derivatives (Pokhodylo et al., 2018).
- Synthesis of 2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid: This compound was synthesized from aromatic aldehydes, indicating its potential in forming structurally diverse compounds (Al Dulaimy et al., 2017).
Potential Biological Activities
- Antibacterial Properties: Derivatives of 1,3-thiazole-4-carboxylic acid exhibited significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Patel et al., 2015).
- Antifungal Agents: Certain 1,3-thiazole-4-carboxylic acid derivatives showed potential as antifungal agents, providing a basis for developing new treatments for fungal infections (Narayana et al., 2004).
- Antineoplastic Agents: Some derivatives demonstrated promising antineoplastic (anti-cancer) activities, suggesting their potential use in cancer therapy (Krishna et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFWKVTWSJTRBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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